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molecular formula C11H13F4N B8320099 4-(4-Fluorobutyl)-3-(trifluoromethyl)aniline

4-(4-Fluorobutyl)-3-(trifluoromethyl)aniline

Cat. No. B8320099
M. Wt: 235.22 g/mol
InChI Key: JGVLHUDQAJCMSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)(C)OC(=O)Nc1ccc(CCCCF)c(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[cH:9][c:10]([C:19]([F:20])([F:21])[F:22])[c:11]([CH2:14][CH2:15][CH2:16][CH2:17][F:18])[cH:12][cH:13]1)([CH3:5])([CH3:6])[CH3:23].[OH:24][C:25]([C:26]([F:27])([F:28])[F:29])=[O:30]>>[NH2:7][c:8]1[cH:9][c:10]([C:19]([F:20])([F:21])[F:22])[c:11]([CH2:14][CH2:15][CH2:16][CH2:17][F:18])[cH:12][cH:13]1

Inputs

Step One
Name
CC(C)(C)OC(=O)Nc1ccc(CCCCF)c(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)(C)OC(=O)Nc1ccc(CCCCF)c(C(F)(F)F)c1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)C(F)(F)F

Outcomes

Product
Name
Type
product
Smiles
Nc1ccc(CCCCF)c(C(F)(F)F)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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